a-TGF (34-43), rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

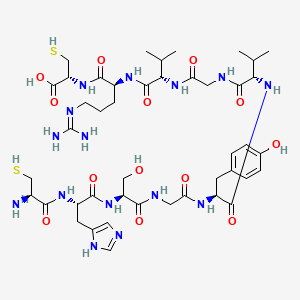

Structure

2D Structure

Properties

Molecular Formula |

C44H69N15O13S2 |

|---|---|

Molecular Weight |

1080.2 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |

InChI Key |

KYULMNFMIQONLF-JPXFWOSMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of a-TGF (34-43) in Rats: A Technical Guide for Researchers

An In-depth Examination of the Antagonistic Action of a Transforming Growth Factor-alpha Fragment in Gastric Regulation and Carcinogenesis

This technical guide provides a comprehensive overview of the mechanism of action of a-TGF (34-43), a synthetic fragment of rat transforming growth factor-alpha (TGF-α), with a focus on its effects in rat models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of growth factor signaling, gastric physiology, and oncology.

Core Concepts: Antagonism of TGF-α/EGF Signaling

a-TGF (34-43) is a decapeptide that corresponds to the third disulfide loop of the mature rat TGF-α protein. Its primary mechanism of action is the antagonism of the epidermal growth factor receptor (EGFR), to which both TGF-α and epidermal growth factor (EGF) are high-affinity ligands. By competitively inhibiting the binding of these potent mitogens, a-TGF (34-43) effectively dampens downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of a-TGF (34-43) in rat models.

Table 1: Inhibition of Histamine-Stimulated Parietal Cell Secretion

| Compound | IC50 vs. Native TGF-α | Reference |

| rat TGF-α (34-43) | 20-fold higher | [1] |

| human TGF-α (34-43) | 33-fold higher | [1] |

| human TGF-α (34-50) | 4-fold higher | [1] |

Table 2: Effects on MNNG-Induced Gastric Carcinogenesis in Wistar Rats

| Treatment Group | Incidence of Gastric Cancer | BrdU Labeling Index (%) | Apoptotic Index (%) | Reference |

| MNNG alone | 75.0% | 15.2 ± 2.1 | 1.8 ± 0.5 | [2] |

| MNNG + a-TGF (34-43) (10 µg/kg) | 31.3% | 10.8 ± 1.9 | 3.5 ± 0.8 | [2] |

| MNNG + a-TGF (34-43) (20 µg/kg) | 18.8% | 8.5 ± 1.5 | 4.2 ± 1.0 | [2] |

| p < 0.01 vs. MNNG alone |

Signaling Pathways

The antagonistic activity of a-TGF (34-43) is best understood in the context of the EGFR signaling pathway. The following diagrams illustrate the canonical pathway and the inhibitory effect of a-TGF (34-43).

Caption: Canonical EGFR signaling pathway initiated by ligand binding.

Caption: Antagonistic action of a-TGF (34-43) on the EGFR.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on a-TGF (34-43) in rats.

MNNG-Induced Gastric Carcinogenesis in Wistar Rats

This protocol outlines the induction of gastric cancer in rats, a model used to evaluate the anti-carcinogenic potential of a-TGF (34-43).

Objective: To induce gastric adenocarcinoma in Wistar rats to test the efficacy of a-TGF (34-43).

Materials:

-

Male Wistar rats (6 weeks old)

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

a-TGF (34-43)

-

Standard laboratory chow and drinking water

-

Animal caging and husbandry equipment

Procedure:

-

Acclimatization: House rats in a controlled environment (12-h light/dark cycle, 22 ± 2°C) for one week with free access to food and water.

-

Carcinogen Administration: Dissolve MNNG in the drinking water at a concentration of 100 µg/mL. Provide this as the sole source of drinking water for 25 weeks.

-

a-TGF (34-43) Treatment:

-

Prepare sterile solutions of a-TGF (34-43) in saline at concentrations of 10 µg/kg and 20 µg/kg body weight.

-

Beginning at week 26, administer the a-TGF (34-43) solutions or saline (vehicle control) via intraperitoneal injection every other day for the remainder of the 52-week study period.

-

-

Monitoring: Monitor the animals' health and body weight weekly.

-

Termination and Tissue Collection: At 52 weeks, euthanize the rats. Excise the stomachs, open them along the greater curvature, and examine for tumors. Fix the stomachs in 10% neutral buffered formalin for histological analysis.

Caption: Workflow for MNNG-induced gastric carcinogenesis study.

Assessment of Cell Proliferation (BrdU Labeling)

This method is used to quantify the rate of cell division in gastric tissues.

Objective: To determine the effect of a-TGF (34-43) on cell proliferation in the gastric mucosa.

Materials:

-

5-bromo-2'-deoxyuridine (BrdU)

-

Phosphate-buffered saline (PBS)

-

10% neutral buffered formalin

-

Paraffin embedding reagents

-

Microtome

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Microscope

Procedure:

-

BrdU Injection: One hour before euthanasia, inject rats intraperitoneally with BrdU (50 mg/kg body weight).

-

Tissue Processing: Following euthanasia, fix gastric tissue in 10% formalin and embed in paraffin.

-

Sectioning: Cut 4-µm thick sections and mount on slides.

-

Immunohistochemistry:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval by heating in citrate buffer.

-

Incubate with an anti-BrdU primary antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Quantification: Count the number of BrdU-positive nuclei and the total number of nuclei in at least 10 well-oriented gastric pits. The BrdU labeling index is calculated as (number of BrdU-positive cells / total number of cells) x 100%.

Assessment of Apoptosis (TUNEL Assay)

This protocol details the detection of apoptotic cells in gastric tissue sections.

Objective: To quantify the rate of apoptosis in the gastric mucosa following treatment with a-TGF (34-43).

Materials:

-

Paraffin-embedded gastric tissue sections

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

-

Proteinase K

-

Microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate the 4-µm paraffin sections.

-

Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.

-

TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the sections with terminal deoxynucleotidyl transferase and biotinylated dUTP, followed by detection with a streptavidin-HRP conjugate and a suitable substrate (e.g., DAB).

-

Counterstaining: Lightly counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in a defined area of the gastric mucosa. The apoptotic index is calculated as (number of apoptotic cells / total number of cells) x 100%.

Conclusion

a-TGF (34-43) demonstrates a clear mechanism of action as a competitive antagonist of the epidermal growth factor receptor in rats. This antagonism leads to the inhibition of downstream signaling pathways responsible for cell proliferation and survival. The in vivo data from rat models of gastric carcinogenesis strongly support its anti-tumorigenic properties, which are mediated through a reduction in cell proliferation and an increase in apoptosis. These findings highlight the potential of targeting the TGF-α/EGFR axis with peptide fragments like a-TGF (34-43) as a therapeutic strategy in oncology. Further research is warranted to explore its clinical translatability.

References

- 1. Transforming growth factor-alpha (TGF alpha) inhibition of parietal cell secretion: structural requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the a-TGF (34-43), Rat Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathway associated with the rat alpha-Transforming Growth Factor (a-TGF) fragment (34-43). a-TGF (34-43) is a decapeptide derived from the third disulfide loop of rat TGF-α and is recognized as an antagonist of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While TGF-α is a potent mitogen, this fragment exhibits inhibitory effects on cell proliferation and has been investigated for its potential therapeutic applications, particularly in oncology. This document details the molecular interactions, downstream effects, and experimental methodologies relevant to the study of a-TGF (34-43) in a rat model system. The information is intended to support further research and drug development efforts targeting the EGFR pathway.

Introduction to a-TGF (34-43)

Transforming Growth Factor-alpha (TGF-α) is a member of the epidermal growth factor (EGF) family of ligands that binds to and activates the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This interaction triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, differentiation, and migration. The peptide a-TGF (34-43) is a synthetic fragment of rat TGF-α corresponding to amino acid residues 34-43.[1] This region forms the third disulfide loop of the mature TGF-α protein.[1] Unlike the full-length protein, a-TGF (34-43) has been shown to act as an antagonist of EGFR signaling, inhibiting the mitogenic effects of EGF and TGF-α.[1] Its antagonistic properties make it a molecule of interest for studying EGFR-driven pathologies and for the development of novel therapeutics.

The Core Signaling Pathway: EGFR Antagonism

The primary mechanism of action for a-TGF (34-43) is the inhibition of the EGFR signaling pathway. The canonical activation of this pathway begins with the binding of a ligand like TGF-α or EGF to the extracellular domain of EGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades.

The key downstream pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is centrally involved in regulating cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

PLCγ-PKC Pathway: This pathway influences calcium signaling and cell migration.

a-TGF (34-43) exerts its effects by interfering with the initial steps of this activation cascade.

Mechanism of Antagonism

The precise mechanism of EGFR antagonism by a-TGF (34-43) is complex and may not involve direct competitive inhibition at the ligand-binding site. Studies on a modified version of this peptide, N-acetyl-TGF alpha (34-43) methyl ester, have shown that it can completely block the mitogenic effects of EGF on rat pituitary cells.[2] However, it only partially inhibits the binding of radiolabeled EGF, suggesting a non-competitive or allosteric mechanism of inhibition.[2] Another study on a blocked form of the decapeptide indicated a low binding affinity for human EGFR, approximately 0.2% of that of EGF or TGF-α, yet it was still effective in preventing their mitogenic effects.[1] This suggests that even a weak or transient interaction with the receptor or a related component could be sufficient to induce a conformational change that prevents proper activation.

Signaling Pathway Diagram

Caption: a-TGF (34-43) antagonizes the EGFR signaling pathway, inhibiting downstream cascades.

Quantitative Data

Specific quantitative data for the binding affinity and inhibitory concentrations of the native rat a-TGF (34-43) peptide are limited in the publicly available literature. The following tables summarize the available data for a-TGF (34-43) and its modified analogues.

Table 1: Inhibitory Effects of a-TGF (34-43) and Analogues on Cell Proliferation

| Compound | Cell Type | Assay | Concentration | Effect |

| N-acetyl-TGF alpha (34-43) methyl ester | Rat anterior pituitary cells | [3H]Thymidine incorporation | 5 µM | Completely blocked 0.1 nM EGF-induced mitogenesis[2] |

| Blocked a-TGF (34-43) decapeptide | Fibroblasts | Mitogenesis assay | Not specified | Prevented the mitogenic effect of EGF and TGF-α[1] |

| a-TGF (34-43) | Wistar rats (in vivo) | Gastric carcinogenesis model | 10 or 20 µg/kg body weight | Significantly reduced the incidence of gastric cancers[3] |

Table 2: Receptor Binding Properties of a-TGF (34-43) Analogues

| Compound | Receptor/Cell Line | Method | Finding |

| Blocked a-TGF (34-43) decapeptide | Human EGF receptors | Not specified | Low affinity; 0.2% of EGF or TGF-α binding[1] |

| N-acetyl-TGF alpha (34-43) methyl ester | Rat pituitary monolayer cells | Radioligand binding assay | Did not or only partially inhibited the binding of 3 x 10-10 M [125I]EGF at 5-10 µM[2] |

Experimental Protocols

Detailed experimental protocols specifically for a-TGF (34-43) are not widely published. However, standard molecular and cellular biology techniques can be adapted to study its effects.

Cell Proliferation (Mitogenesis) Assay

This protocol describes a general method to assess the inhibitory effect of a-TGF (34-43) on EGF-induced cell proliferation using a BrdU incorporation assay.

Experimental Workflow Diagram

Caption: Workflow for assessing the anti-proliferative effects of a-TGF (34-43).

Methodology:

-

Cell Culture: Plate rat-derived cells known to express EGFR (e.g., NRK-49F fibroblasts) in 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Synchronization: Replace the growth medium with a serum-free medium and incubate for 24 hours to arrest the cells in the G0/G1 phase of the cell cycle.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of a-TGF (34-43) for 1 hour. Include a vehicle control.

-

Stimulation: Add a predetermined optimal concentration of EGF or TGF-α to stimulate cell proliferation. Include a negative control (no growth factor) and a positive control (growth factor without inhibitor).

-

BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours. BrdU will be incorporated into the DNA of proliferating cells.

-

Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Add the substrate and measure the colorimetric change using a microplate reader.

-

Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of a-TGF (34-43) relative to the positive control.

Western Blot Analysis of Downstream Signaling

This protocol outlines a method to determine the effect of a-TGF (34-43) on the phosphorylation of key downstream targets of the EGFR pathway, such as ERK and AKT.

Methodology:

-

Cell Culture and Treatment: Grow rat-derived cells to near confluence in 6-well plates and serum-starve as described above.

-

Inhibition and Stimulation: Pre-incubate the cells with a-TGF (34-43) for 1 hour, followed by stimulation with EGF or TGF-α for a short period (e.g., 5-15 minutes) to observe rapid phosphorylation events.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., total ERK, total AKT) to confirm equal protein loading.

-

Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Conclusion and Future Directions

The rat a-TGF (34-43) peptide is a valuable tool for investigating the intricacies of EGFR signaling. Its antagonistic properties, potentially mediated through a non-competitive mechanism, offer a unique approach to modulating this critical pathway. While current data confirms its inhibitory effects on cell proliferation and its potential in vivo efficacy against gastric cancer, further research is needed to fully elucidate its mechanism of action. Specifically, detailed kinetic studies of its interaction with rat EGFR and quantitative analysis of its impact on the full spectrum of downstream signaling events are warranted. Such studies will be instrumental in advancing our understanding of EGFR regulation and could pave the way for the development of novel, targeted therapies for a range of proliferative diseases.

References

- 1. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Function of a-TGF (34-43) in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo functions of the rat-specific peptide, a-TGF (34-43). This peptide fragment, corresponding to the third disulfide loop of transforming growth factor-alpha (TGF-α), has been identified as a potent antagonist of TGF-α and epidermal growth factor (EGF)-induced mitogenesis.[1][2] This guide will delve into its effects on cellular processes, its role in pathological models, and the experimental methodologies used to elucidate its function.

Core Function: Antagonism of Gastric Carcinogenesis

The primary in vivo function of a-TGF (34-43) demonstrated in rat models is the inhibition of gastric carcinogenesis.[3] In a key study, the peptide was shown to significantly reduce the incidence of gastric cancers induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[3] This inhibitory effect is mediated through the modulation of cell proliferation and apoptosis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of a-TGF (34-43) in Wistar rats.

Table 1: Effect of a-TGF (34-43) on the Incidence of MNNG-Induced Gastric Cancers in Rats

| Treatment Group | Dose (µg/kg body weight) | Number of Rats | Incidence of Gastric Cancer (%) |

| Control (MNNG alone) | - | 30 | 73.3 |

| a-TGF (34-43) | 10 | 30 | 40.0 |

| a-TGF (34-43) | 20 | 30 | 36.7 |

| *Statistically significant difference from the control group (P < 0.05). Data from Tatsuta et al., 1998.[3] |

Table 2: Effect of a-TGF (34-43) on Cell Proliferation and Apoptosis in the Antral Mucosa of Rats

| Treatment Group | Dose (µg/kg body weight) | Bromodeoxyuridine (BrdU) Labeling Index (%) | Apoptotic Index (%) |

| Control (MNNG alone) | - | 25.4 ± 2.1 | 0.8 ± 0.2 |

| a-TGF (34-43) | 10 | 18.2 ± 1.9 | 2.1 ± 0.4 |

| a-TGF (34-43) | 20 | 16.5 ± 1.8 | 2.5 ± 0.5 |

| *Values are mean ± standard error. Statistically significant difference from the control group (P < 0.01). Data from Tatsuta et al., 1998.[3] |

Signaling Pathway

a-TGF (34-43) functions as an antagonist of the Transforming Growth Factor-alpha (TGF-α) signaling pathway. TGF-α is a ligand for the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of TGF-α to EGFR initiates a signaling cascade that promotes cell proliferation and survival, primarily through the Ras/Raf/MAPK pathway. By acting as an antagonist, a-TGF (34-43) is thought to compete with TGF-α for binding to the EGFR, thereby inhibiting the downstream signaling events that lead to cell division. This inhibition of pro-proliferative signaling, coupled with an observed increase in apoptosis, contributes to its anti-cancer effects.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. A synthetic fragment of rat transforming growth factor alpha with receptor binding and antigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of a-TGF (34-43), rat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and characterization of the rat alpha-transforming growth factor (a-TGF) fragment (34-43). This synthetic decapeptide, corresponding to the third disulfide loop of rat TGF-α, has been identified as a potent antagonist of Epidermal Growth Factor (EGF)-induced mitogenesis. This document details the seminal research that led to its identification, including the experimental protocols for its synthesis, purification, and biological characterization. Quantitative data on its receptor binding affinity and antagonist activity are presented in tabular format for clarity. Furthermore, the guide visualizes the pertinent signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in oncology, immunology, and drug development.

Introduction

Transforming Growth Factor-alpha (TGF-α) is a member of the epidermal growth factor (EGF) family of cytokines that plays a crucial role in cell proliferation, differentiation, and development by signaling through the EGF receptor (EGFR).[1] The discovery of synthetic fragments of growth factors that can modulate receptor activity has been a significant area of research for developing novel therapeutic agents. One such fragment is the rat a-TGF (34-43) peptide, a synthetic decapeptide with the sequence Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys. This fragment, corresponding to the third disulfide loop of rat TGF-α, was first described by Nestor et al. in 1985 as a potential antagonist of EGF and TGF-α.[2] This guide will delve into the foundational research on this peptide, providing a technical resource for its study and potential applications.

Physicochemical Properties

The fundamental properties of rat a-TGF (34-43) are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys (Disulfide bridge: Cys1-Cys10) | [2] |

| Molecular Formula | C44H67N15O13S2 | [2] |

| Molecular Weight | 1078.25 Da | [2] |

| CAS Registry Number | 97474-88-9 | [2] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of rat a-TGF (34-43).

Peptide Synthesis and Purification

The synthesis of rat a-TGF (34-43) was achieved through solid-phase peptide synthesis, a standard method for producing peptides of defined sequence.

Protocol:

-

Resin and Amino Acid Derivatives: The synthesis is initiated on a solid support resin, typically a polystyrene-based resin functionalized with a suitable linker. Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids are used.

-

Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:

-

Deprotection: Removal of the N-terminal protecting group (e.g., piperidine for Fmoc).

-

Activation and Coupling: Activation of the carboxyl group of the incoming amino acid (e.g., using HBTU/HOBt) and coupling to the deprotected N-terminus of the growing peptide chain.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The linear decapeptide is subjected to oxidative cyclization to form the disulfide bond between the two cysteine residues. This is typically achieved by dissolving the peptide in a dilute aqueous solution and stirring in the presence of an oxidizing agent (e.g., potassium ferricyanide or air oxidation).

-

Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified peptide is characterized by amino acid analysis and mass spectrometry to confirm its sequence and molecular weight.

EGF Receptor Binding Assay

The ability of rat a-TGF (34-43) to compete with EGF for binding to the EGF receptor was assessed using a competitive radioligand binding assay.

Protocol:

-

Cell Culture: Human A431 epidermoid carcinoma cells, which overexpress the EGF receptor, are cultured to confluence in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenizing the cells in a hypotonic buffer followed by differential centrifugation to isolate the membrane fraction.

-

Radioligand: 125I-labeled mouse EGF is used as the radioligand.

-

Competition Assay: A fixed concentration of 125I-EGF is incubated with the A431 cell membranes in the presence of increasing concentrations of unlabeled rat a-TGF (34-43) or unlabeled EGF (as a positive control).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the free radioligand by filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of 125I-EGF (IC50) is determined.

Mitogenesis Assay

The biological activity of rat a-TGF (34-43) as an antagonist of EGF-induced cell proliferation was determined using a [3H]thymidine incorporation assay in fibroblasts.

Protocol:

-

Cell Culture: Normal rat kidney (NRK) fibroblasts are seeded in multi-well plates and grown to sub-confluence.

-

Serum Starvation: The cells are then serum-starved for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Treatment: The cells are treated with a mitogenic concentration of EGF in the presence or absence of increasing concentrations of rat a-TGF (34-43).

-

[3H]Thymidine Pulse: After a suitable incubation period (e.g., 18-24 hours), [3H]thymidine is added to each well, and the cells are incubated for an additional few hours.

-

Harvesting: The cells are harvested onto glass fiber filters, and the unincorporated [3H]thymidine is washed away.

-

Quantification: The amount of [3H]thymidine incorporated into the DNA is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of rat a-TGF (34-43) on EGF-induced DNA synthesis is quantified.

Quantitative Data

The biological activity of rat a-TGF (34-43) is summarized in the following tables.

Table 1: EGF Receptor Binding Affinity

| Competitor | Cell Line | IC50 (M) | Relative Affinity to EGF | Reference |

| Rat a-TGF (34-43) | A431 | ~1 x 10-5 | 0.01% | [2] |

| Nα-acetyl, Cα-methyl ester a-TGF (34-43) | A431 | ~1 x 10-7 | 1% | [2] |

| Mouse EGF | A431 | ~1 x 10-9 | 100% | [2] |

Table 2: Antagonism of EGF-Induced Mitogenesis

| Cell Line | Agonist (EGF) Concentration | Antagonist (Nα-acetyl, Cα-methyl ester a-TGF (34-43)) Concentration for complete inhibition | Mitogenic Activity of Antagonist Alone | Reference |

| NRK Fibroblasts | 1 ng/mL | 1 µg/mL | None | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: EGF Receptor Signaling Pathway and the Antagonistic Action of a-TGF (34-43).

Caption: Experimental Workflow for the Synthesis and Purification of Rat a-TGF (34-43).

Caption: Experimental Workflows for Biological Characterization of Rat a-TGF (34-43).

Conclusion

The discovery of the rat a-TGF (34-43) peptide represents a significant step in understanding the structure-function relationship of TGF-α and its interaction with the EGF receptor. The initial research by Nestor and colleagues laid the groundwork for the concept of using peptide fragments to antagonize growth factor signaling.[2] The data clearly demonstrate that this synthetic decapeptide, particularly with modified termini, can effectively compete with EGF for receptor binding and inhibit EGF-induced mitogenesis. This technical guide provides a comprehensive summary of the foundational work on rat a-TGF (34-43), offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes. This information serves as a valuable resource for researchers and drug development professionals interested in targeting the EGF receptor signaling pathway for therapeutic intervention in various diseases, including cancer. Further research into the optimization of this peptide's structure and delivery could lead to the development of novel and potent EGFR antagonists.

References

- 1. Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: a-TGF (34-43), Rat as an Epidermal Growth Factor (EGF) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rat transforming growth factor-alpha fragment, a-TGF (34-43), as an antagonist of the Epidermal Growth Factor (EGF) and its receptor (EGFR). This peptide, corresponding to the third disulfide loop of rat TGF-α, has been identified as an inhibitor of EGF-induced mitogenesis. This document collates available quantitative data on its antagonistic activity, details relevant experimental protocols, and illustrates the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating EGFR antagonism and for professionals involved in the development of novel therapeutics targeting this critical signaling axis.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Transforming growth factor-alpha (TGF-α) is a natural ligand of the EGFR. The peptide fragment a-TGF (34-43) derived from rat TGF-α has demonstrated antagonistic properties against EGF-induced cellular responses.[1][2] This guide delves into the technical details of this antagonism, providing a valuable resource for the scientific community.

Quantitative Data on Antagonistic Activity

The antagonistic potency of a-TGF (34-43) and its analogs has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings from published literature. It is important to note that some studies have utilized modified versions of the core peptide to enhance stability or affinity.

Table 1: Inhibition of EGF-Induced Mitogenesis

| Peptide Analog | Concentration | Effect | Cell Type | EGF Concentration | Reference |

| N-acetyl-TGF alpha (34-43) methyl ester | 5 µM | Complete blockade of mitogenesis | Rat anterior pituitary cells (lactotrophs and somatotrophs) | 0.1 nM |

Table 2: EGF Receptor Binding Affinity

| Peptide Analog | Relative Affinity to EGF/TGF-α | Method | Cell Type | [125I]EGF Concentration | Reference |

| Blocked a-TGF (34-43) decapeptide | 0.2% | Receptor Binding Assay | Human cells | Not Specified | |

| N-acetyl-TGF alpha (34-43) methyl ester | Partial to no inhibition | Radioligand Binding Assay | Rat pituitary monolayer cultures | 3 x 10-10 M |

Note: The data for the blocked decapeptide indicates a significant reduction in binding affinity compared to the native ligands.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used to characterize the EGF antagonist activity of a-TGF (34-43).

EGF Receptor Competition Binding Assay

This assay quantifies the ability of a-TGF (34-43) to compete with radiolabeled EGF for binding to the EGFR on the cell surface.

Objective: To determine the binding affinity (Kd) or inhibitory concentration (IC50) of a-TGF (34-43) for the EGF receptor.

Materials:

-

Cell Line: A suitable cell line endogenously expressing or transfected with the EGF receptor (e.g., A431, rat pituitary cells).

-

Radioligand: 125I-labeled EGF.

-

Competitor: a-TGF (34-43), rat.

-

Unlabeled Ligand: Unlabeled EGF (for determining non-specific binding).

-

Binding Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier (e.g., BSA) to prevent non-specific adsorption.

-

Wash Buffer: Cold binding buffer.

-

Lysis Buffer: To solubilize cells for radioactivity counting.

-

Gamma Counter.

Protocol:

-

Cell Culture: Plate the chosen cell line in appropriate multi-well plates and grow to a confluent monolayer.

-

Starvation (Optional): To reduce the influence of endogenous growth factors, cells may be serum-starved for a defined period before the assay.

-

Assay Setup:

-

Total Binding: Add binding buffer containing a fixed concentration of 125I-EGF to the cells.

-

Non-specific Binding: Add binding buffer containing the same concentration of 125I-EGF plus a large excess of unlabeled EGF.

-

Competition: Add binding buffer containing the fixed concentration of 125I-EGF and varying concentrations of a-TGF (34-43).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C to prevent internalization) for a time sufficient to reach binding equilibrium.

-

Washing: Aspirate the binding buffer and wash the cell monolayers multiple times with cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Add lysis buffer to each well to solubilize the cells and the bound radioligand.

-

Quantification: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Mitogenesis Assay ([3H]Thymidine Incorporation)

This assay measures the effect of a-TGF (34-43) on EGF-stimulated cell proliferation by quantifying the incorporation of a radiolabeled DNA precursor.

Objective: To assess the inhibitory effect of a-TGF (34-43) on EGF-induced DNA synthesis.

Materials:

-

Cell Line: A cell line that exhibits a proliferative response to EGF (e.g., rat anterior pituitary cells, fibroblasts).

-

Growth Factors: EGF.

-

Inhibitor: this compound.

-

Radiolabel: [3H]Thymidine.

-

Culture Medium: Appropriate for the chosen cell line.

-

Trichloroacetic Acid (TCA): To precipitate macromolecules.

-

Scintillation Fluid and Counter.

Protocol:

-

Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Synchronization: To bring cells to a similar cell cycle phase, they are often serum-starved for 24-48 hours.

-

Treatment:

-

Control: Add serum-free medium.

-

EGF Stimulation: Add medium containing a mitogenic concentration of EGF.

-

Inhibition: Add medium containing EGF and varying concentrations of a-TGF (34-43).

-

-

Incubation: Incubate the cells for a period that allows for entry into the S-phase of the cell cycle (typically 18-24 hours).

-

Radiolabeling: Add [3H]Thymidine to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Harvesting:

-

Aspirate the medium and wash the cells with cold PBS.

-

Precipitate the DNA by adding cold TCA and incubating on ice.

-

Wash the precipitate with more TCA to remove unincorporated [3H]Thymidine.

-

-

Solubilization: Solubilize the precipitate in a suitable buffer (e.g., NaOH).

-

Quantification: Transfer the solubilized sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the EGF-stimulated [3H]Thymidine incorporation. Plot the percentage of incorporation against the logarithm of the a-TGF (34-43) concentration to determine the IC50.

Signaling Pathways and Mechanism of Action

The canonical EGF signaling pathway is initiated by ligand binding to the EGFR, leading to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately resulting in cell proliferation and survival.

The antagonistic action of a-TGF (34-43) appears to interfere with this process. While it is a fragment of a natural EGFR ligand, studies suggest its mechanism may not be simple competitive inhibition at the EGF binding site.

Visualizing the Antagonistic Mechanism

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of a-TGF (34-43) as an EGF antagonist.

The following workflow illustrates the key steps in a typical experiment to assess the antagonistic properties of a-TGF (34-43).

Discussion and Future Directions

The available data indicates that the rat a-TGF (34-43) peptide and its analogs can effectively antagonize EGF-induced mitogenesis in certain cell types. However, the exact mechanism of this antagonism requires further elucidation. The observation that it may not directly compete with EGF for binding suggests an allosteric mode of inhibition or interaction with a different site on the receptor that influences ligand binding or receptor activation.

Future research should focus on:

-

Determining the precise binding site of a-TGF (34-43) on the EGFR.

-

Elucidating the downstream signaling events that are specifically altered by this antagonist.

-

Investigating the cell-type specific effects of a-TGF (34-43) to understand the contextual nature of its antagonistic activity.

-

Exploring the in vivo efficacy and pharmacokinetic properties of this peptide and its more stable analogs.

Conclusion

The rat a-TGF (34-43) peptide represents an interesting tool for studying EGFR signaling and a potential starting point for the development of novel EGFR antagonists. This technical guide provides a consolidated resource of the current knowledge, highlighting the quantitative aspects of its activity and the experimental approaches for its characterization. Further research into its precise mechanism of action will be crucial for realizing its full potential in both basic research and therapeutic applications.

References

The Role of a-TGF (34-43) in Rat Gastric Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the rat transforming growth factor-alpha fragment, a-TGF (34-43), in the context of gastric cancer. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental designs. The information presented is primarily based on a pivotal study investigating the inhibitory effects of this peptide in a chemically-induced rat model of gastric carcinogenesis.

Core Findings: a-TGF (34-43) as an Inhibitor of Gastric Carcinogenesis

a-TGF (34-43) is a synthetic peptide fragment corresponding to the third disulfide loop of rat transforming growth factor-alpha (TGF-α). It functions as an antagonist to endogenous TGF-α, which is a ligand for the Epidermal Growth Factor Receptor (EGFR). In a well-established rat model of gastric cancer induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), long-term administration of a-TGF (34-43) has been shown to significantly inhibit the development of gastric adenocarcinomas.[1][2] The primary mechanisms underlying this inhibition are a reduction in cell proliferation and an increase in apoptosis within the gastric mucosa and developing tumors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 52-week study in Wistar rats, where gastric cancer was induced by MNNG and subsequently treated with a-TGF (34-43).

Table 1: Effect of a-TGF (34-43) on the Incidence of Gastric Cancer

| Treatment Group | Number of Rats | Incidence of Gastric Cancer (%) |

| MNNG alone (Control) | 30 | 70% |

| MNNG + a-TGF (34-43) 10 µg/kg | 30 | 40% |

| MNNG + a-TGF (34-43) 20 µg/kg | 30 | 37% |

*P < 0.05 compared with MNNG alone group.[1]

Table 2: Cellular Effects of a-TGF (34-43) in Antral Mucosa

| Treatment Group | BrdU Labeling Index (%) | Apoptotic Index (%) | TGF-α Immunoreactivity (%) |

| MNNG alone (Control) | 25.1 ± 2.3 | 1.8 ± 0.4 | 24.8 ± 2.1 |

| MNNG + a-TGF (34-43) 20 µg/kg | 15.2 ± 1.9 | 4.1 ± 0.6 | 14.9 ± 1.8* |

*P < 0.01 compared with MNNG alone group. Data are mean ± s.d.[1]

Table 3: Cellular Effects of a-TGF (34-43) in Gastric Cancers

| Treatment Group | BrdU Labeling Index (%) | Apoptotic Index (%) | TGF-α Immunoreactivity (%) |

| MNNG alone (Control) | 30.2 ± 2.5 | 1.5 ± 0.3 | 29.7 ± 2.4 |

| MNNG + a-TGF (34-43) 20 µg/kg | 19.8 ± 2.1 | 3.5 ± 0.5 | 19.5 ± 2.0* |

*P < 0.01 compared with MNNG alone group. Data are mean ± s.d.[1]

It is noteworthy that while a-TGF (34-43) significantly reduced the incidence of gastric cancers, it did not have a significant effect on the number, histological type, or depth of involvement of the cancers that did develop.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for a-TGF (34-43) and the workflow of the key in vivo experiment.

Caption: Proposed mechanism of a-TGF (34-43) in gastric cancer cells.

Caption: Experimental workflow for MNNG-induced gastric carcinogenesis model.

Experimental Protocols

The methodologies outlined below are based on the study by Tatsuta et al., 1998.[1]

Animal Model and Carcinogenesis Induction

-

Animals: Six-week-old male Wistar rats were used.

-

Carcinogen: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was dissolved in drinking water at a concentration of 100 µg/ml.

-

Induction Protocol: Rats were given the MNNG-containing water ad libitum for 25 weeks. After this period, they were given regular tap water.

a-TGF (34-43) Administration

-

Peptide: Rat a-TGF (34-43) was synthesized and purified.

-

Treatment Groups: After the 25-week MNNG induction, rats were randomly divided into three groups:

-

Control Group: Received intraperitoneal (i.p.) injections of saline every other day.

-

Low-Dose Group: Received i.p. injections of a-TGF (34-43) at a dose of 10 µg/kg body weight every other day.

-

High-Dose Group: Received i.p. injections of a-TGF (34-43) at a dose of 20 µg/kg body weight every other day.

-

-

Duration: The treatment continued until the end of the 52nd week of the experiment.

Tissue Preparation and Histopathology

-

Sacrifice: At the end of week 52, all surviving rats were sacrificed.

-

Tissue Collection: The stomach was removed, opened along the greater curvature, and fixed in 10% buffered formalin.

-

Processing: The fixed stomach was cut into longitudinal strips, embedded in paraffin, and sectioned at 4 µm.

-

Staining: Sections were stained with hematoxylin and eosin (H&E) for histopathological examination. Gastric cancers were classified as adenocarcinoma.

Cell Proliferation Assay (BrdU Labeling)

-

BrdU Injection: One hour before sacrifice, rats were injected intraperitoneally with 100 mg/kg of 5-bromo-2'-deoxyuridine (BrdU).

-

Immunohistochemistry: Paraffin sections were deparaffinized and treated with 2N HCl to denature DNA. They were then incubated with a monoclonal anti-BrdU antibody.

-

Detection: A standard avidin-biotin-peroxidase complex method was used for visualization.

-

Quantification: The BrdU labeling index was calculated as the percentage of BrdU-positive cells among at least 1000 cells counted in the antral mucosa or cancer tissue.

Apoptosis Assay

-

Method: Apoptosis was detected using the ApopTag in situ apoptosis detection kit, which is based on the terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling (TUNEL) method.

-

Procedure: Paraffin sections were processed according to the manufacturer's protocol.

-

Quantification: The apoptotic index was calculated as the percentage of TUNEL-positive cells among at least 1000 cells counted in the antral mucosa or cancer tissue.

TGF-α Immunohistochemistry

-

Antibody: A monoclonal antibody specific for TGF-α was used.

-

Procedure: Paraffin sections were deparaffinized, rehydrated, and incubated with the primary antibody.

-

Detection: An avidin-biotin-peroxidase complex method was used for visualization.

-

Quantification: The percentage of cells showing positive TGF-α immunoreactivity was determined by counting at least 1000 cells in the antral mucosa or cancer tissue.

Conclusion

The peptide a-TGF (34-43) demonstrates significant potential as a chemopreventive agent in a rat model of gastric cancer. Its mechanism of action as a TGF-α antagonist, leading to decreased cell proliferation and increased apoptosis, highlights the importance of the EGFR signaling pathway in gastric carcinogenesis. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic and preventive applications of targeting the TGF-α/EGFR axis in gastric cancer.

References

- 1. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a-TGF (34-43), Rat in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-alpha (TGF-α) is a potent mitogenic polypeptide that plays a crucial role in cell proliferation, differentiation, and development by binding to the Epidermal Growth Factor Receptor (EGFR). The synthetic peptide, a-TGF (34-43), rat, represents a key fragment of the full-length rat TGF-α protein, specifically residues 34-43 which form the third disulfide loop. This decapeptide has garnered significant interest in immunological and cancer research due to its ability to act as an antagonist to the mitogenic effects of both Epidermal Growth Factor (EGF) and TGF-α. By competitively binding to the EGFR, this peptide fragment can modulate downstream signaling pathways, making it a valuable tool for studying cellular growth regulation and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the properties, experimental applications, and signaling pathways associated with this compound.

Peptide Characteristics

The this compound peptide is a synthetic molecule with the following key characteristics:

| Property | Value |

| Amino Acid Sequence | Cys-His-Ser-Gly-Tyr-Val-Gly-Val-Arg-Cys |

| Molecular Formula | C44H69N15O13S2 |

| Molecular Weight | 1080.24 g/mol |

| CAS Number | 95596-38-6 |

Quantitative Data Summary

The biological activity of this compound, has been quantified in various studies, primarily focusing on its antagonistic effects on EGFR-mediated processes.

| Parameter | Cell Type/Model | Concentration/Dosage | Observed Effect | Citation |

| Inhibition of Mitogenesis | Rat Anterior Pituitary Cells | 5 µM (of N-acetyl-TGF alpha (34-43) methyl ester) | Complete blockage of 0.1 nM EGF-induced [3H]thymidine incorporation. | [1] |

| In Vivo Tumor Inhibition | Wistar Rats with MNNG-induced gastric carcinogenesis | 10 or 20 µg/kg body weight (intraperitoneal injection) | Significantly reduced incidence of gastric cancers. | [2] |

| Inhibition of Cell Proliferation | Wistar Rats with MNNG-induced gastric carcinogenesis | 10 or 20 µg/kg body weight | Significant decrease in the bromodeoxyuridine labeling index in antral mucosa and gastric cancers. | [2] |

| Induction of Apoptosis | Wistar Rats with MNNG-induced gastric carcinogenesis | 10 or 20 µg/kg body weight | Significant increase in the apoptotic index of antral mucosa and gastric cancers. | [2] |

Signaling Pathway

The primary mechanism of action for this compound, is the competitive antagonism of the Epidermal Growth Factor Receptor (EGFR). By binding to the extracellular domain of EGFR, the peptide prevents the binding of endogenous ligands such as EGF and full-length TGF-α. This inhibition prevents receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain, thereby blocking the initiation of downstream signaling cascades.

EGFR Signaling Pathway with a-TGF (34-43) Antagonism

Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound, in research. Below are representative protocols for key experiments.

In Vivo Inhibition of Gastric Carcinogenesis in a Rat Model

This protocol is based on a study investigating the effect of a-TGF (34-43) on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancer in Wistar rats.[2]

Objective: To assess the in vivo efficacy of a-TGF (34-43) in preventing tumor development.

Materials:

-

Wistar rats

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

This compound peptide

-

Sterile saline solution

-

Intraperitoneal injection supplies

-

Bromodeoxyuridine (BrdU) for proliferation analysis

-

Apoptosis detection kit (e.g., TUNEL assay)

-

Histology equipment

Procedure:

-

Induction of Gastric Carcinogenesis: Administer MNNG to Wistar rats in their drinking water for a specified period (e.g., 25 weeks) to induce gastric tumors.

-

Peptide Administration: Following the MNNG treatment period, divide the rats into control and experimental groups.

-

Control Group: Administer sterile saline via intraperitoneal injection.

-

Experimental Groups: Administer a-TGF (34-43) at doses of 10 µg/kg and 20 µg/kg body weight via intraperitoneal injection every other day for the remainder of the study period (e.g., up to 52 weeks).

-

-

Monitoring: Monitor the health and body weight of the rats regularly.

-

Endpoint Analysis: At the end of the study, euthanize the rats and collect gastric tissues.

-

Histopathological Examination: Process the gastric tissues for histological analysis to determine the incidence, number, and type of gastric cancers.

-

Proliferation Assay: Two hours before euthanasia, inject rats with BrdU. Perform immunohistochemistry on gastric tissue sections using an anti-BrdU antibody to determine the labeling index as a measure of cell proliferation.

-

Apoptosis Assay: Use a TUNEL assay or similar method on tissue sections to quantify the apoptotic index.

In Vitro Mitogenesis Inhibition Assay

This protocol describes a method to evaluate the ability of a-TGF (34-43) to inhibit EGF-induced cell proliferation in rat anterior pituitary cells.[1]

Objective: To quantify the antagonistic effect of a-TGF (34-43) on EGF-induced mitogenesis.

Materials:

-

Rat anterior pituitary cells

-

Cell culture medium and supplements

-

EGF

-

This compound peptide (or a modified version like N-acetyl-TGF alpha (34-43) methyl ester)

-

[3H]thymidine

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed rat anterior pituitary cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free or low-serum medium for 24 hours.

-

Treatment:

-

Control: Add medium alone.

-

EGF Stimulation: Add medium containing a final concentration of 0.1 nM EGF.

-

Inhibition: Pre-incubate cells with varying concentrations of a-TGF (34-43) (e.g., up to 5 µM) for 1-2 hours before adding 0.1 nM EGF.

-

-

[3H]thymidine Incorporation: After the treatment period (e.g., 24 hours), add [3H]thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the EGF-stimulated proliferation and calculate the IC50 value for a-TGF (34-43) if a dose-response curve is generated.

Generation of Polyclonal Antibodies against a-TGF (34-43)

This is a general protocol for producing polyclonal antibodies in rabbits using the a-TGF (34-43) peptide as an immunogen.

Objective: To generate antibodies specific to the a-TGF (34-43) peptide for use in immunoassays.

Materials:

-

This compound peptide

-

Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)

-

Conjugation reagents (e.g., glutaraldehyde or a commercial kit)

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (IFA)

-

New Zealand White rabbits

-

Blood collection supplies

-

ELISA reagents for titer determination

Procedure:

-

Peptide Conjugation: Conjugate the a-TGF (34-43) peptide to a carrier protein like KLH to increase its immunogenicity.

-

Primary Immunization:

-

Emulsify the peptide-KLH conjugate with an equal volume of Freund's Complete Adjuvant.

-

Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

-

-

Booster Immunizations:

-

At 2-3 week intervals, administer booster injections of the peptide-KLH conjugate emulsified in Freund's Incomplete Adjuvant.

-

-

Titer Monitoring:

-

Collect small blood samples from the ear vein 7-10 days after each booster injection.

-

Determine the antibody titer using an ELISA with the unconjugated a-TGF (34-43) peptide coated on the microplate wells.

-

-

Antibody Collection and Purification:

-

Once a high antibody titer is achieved, perform a larger bleed.

-

Isolate the serum and purify the polyclonal antibodies using affinity chromatography with the a-TGF (34-43) peptide immobilized on the column matrix.

-

Conclusion

The this compound peptide is a valuable research tool for investigating the role of the EGFR signaling pathway in various physiological and pathological processes. Its antagonistic properties make it particularly useful for studies in immunology and oncology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their work. Further research to determine more precise quantitative metrics such as IC50 and Kd values for the unmodified rat peptide would further enhance its utility and application in the field.

References

- 1. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a-TGF (34-43), Rat: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature on the rat-specific peptide, a-TGF (34-43). This fragment of transforming growth factor-alpha (TGF-α) has garnered interest for its antagonistic properties towards the epidermal growth factor receptor (EGFR), playing a significant role in modulating cell proliferation and survival. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways and experimental workflows.

Core Concepts: Antagonism of EGF-Induced Mitogenesis and Anti-Cancer Activity

a-TGF (34-43) is a decapeptide fragment corresponding to the third disulfide loop of rat TGF-α.[1] Its primary mechanism of action involves the antagonism of EGF-induced mitogenesis.[1] This has led to investigations into its potential therapeutic applications, particularly in oncology. Studies in rat models have demonstrated its efficacy in inhibiting chemically induced gastric carcinogenesis, suggesting a role in cancer prevention and treatment.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on a-TGF (34-43) in rats.

Table 1: In Vitro Efficacy of a-TGF (34-43), Rat

| Parameter | Value | Cell Line | Comments | Reference |

| Inhibition of EGF-induced Mitogenesis | ||||

| IC50 | Not explicitly stated, but complete blockade at 5 µM | Rat anterior pituitary cells | a-TGF (34-43) methyl ester completely blocked the mitogenic effect of 0.1 nM EGF.[3] | |

| EGF Receptor Binding Affinity | ||||

| Relative Affinity | ~0.2% of EGF or TGF-α binding (with blocked ends) | Human A431 cells | The unmodified peptide had very low affinity. Affinity was increased 100-fold by blocking the peptide ends. | Nestor et al., 1985 |

Table 2: In Vivo Efficacy of a-TGF (34-43) in MNNG-Induced Gastric Carcinogenesis in Wistar Rats

| Parameter | Control (MNNG only) | a-TGF (34-43) 10 µg/kg | a-TGF (34-43) 20 µg/kg | p-value | Reference |

| Incidence of Gastric Cancer (%) | 75.0 | 31.3 | 18.8 | p = 0.002 | Tatsuta et al., 1998[2] |

| BrdU Labeling Index (%) | |||||

| Antral Mucosa | 15.2 ± 1.2 | 10.1 ± 0.9 | 8.9 ± 0.8 | < 0.01 | Tatsuta et al., 1998[2] |

| Gastric Cancers | 25.3 ± 2.1 | 18.2 ± 1.5 | 15.4 ± 1.3 | < 0.01 | Tatsuta et al., 1998[2] |

| Apoptotic Index (%) | |||||

| Antral Mucosa | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 | < 0.01 | Tatsuta et al., 1998[2] |

| Gastric Cancers | 2.1 ± 0.3 | 3.9 ± 0.4 | 4.8 ± 0.5 | < 0.01 | Tatsuta et al., 1998[2] |

| TGF-α Immunoreactivity (%) | |||||

| Antral Mucosa | 20.1 ± 1.8 | 12.3 ± 1.1 | 9.8 ± 0.9 | < 0.01 | Tatsuta et al., 1998[2] |

| Gastric Cancers | 35.2 ± 2.9 | 22.1 ± 2.0 | 18.7 ± 1.7 | < 0.01 | Tatsuta et al., 1998[2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Inhibition of EGF-Induced Mitogenesis in Rat Anterior Pituitary Cells

-

Cell Culture: Primary cultures of anterior pituitary cells from female Wistar rats were established. Cells were dispersed and cultured in reaggregate culture in a serum-free medium.

-

Mitogenesis Assay:

-

Cells were incubated with varying concentrations of EGF in the presence or absence of a-TGF (34-43) methyl ester (5 µM).

-

[³H]thymidine was added to the cultures to assess DNA synthesis as a measure of cell proliferation.

-

The incorporation of [³H]thymidine was measured by liquid scintillation counting.

-

-

Data Analysis: The inhibitory effect of a-TGF (34-43) was determined by comparing the [³H]thymidine incorporation in cells treated with EGF alone versus those treated with EGF and a-TGF (34-43).[3]

In Vivo Inhibition of MNNG-Induced Gastric Carcinogenesis in Wistar Rats

-

Animal Model: Male Wistar rats were used.

-

Carcinogenesis Induction:

-

Rats were given N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in their drinking water for 25 weeks to induce gastric tumors.

-

-

Treatment Protocol:

-

Following the 25-week MNNG treatment, rats were administered intraperitoneal injections of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight, or vehicle control, every other day for 27 weeks.

-

-

Endpoint Analysis:

-

At the end of the 52-week experiment, the incidence of gastric cancer was determined by histological examination of the stomach.

-

Bromodeoxyuridine (BrdU) Labeling Index: To assess cell proliferation, rats were injected with BrdU one hour before sacrifice. The percentage of BrdU-labeled cells in the antral mucosa and gastric tumors was determined immunohistochemically.

-

Apoptotic Index: Apoptotic cells in the antral mucosa and gastric tumors were identified using the TUNEL (TdT-mediated dUTP-nick end labeling) method. The apoptotic index was calculated as the percentage of apoptotic cells.

-

TGF-α Immunoreactivity: The expression of TGF-α in the gastric tissues was evaluated by immunohistochemistry. The percentage of TGF-α positive cells was determined.

-

-

Statistical Analysis: The significance of the differences between the groups was analyzed using appropriate statistical tests, such as the chi-squared test for incidence and Student's t-test for other parameters.[2]

Signaling Pathways and Experimental Workflows

The antagonistic effect of a-TGF (34-43) on the EGFR signaling pathway is central to its biological activity. The following diagrams, generated using the DOT language, illustrate these molecular interactions and experimental procedures.

Caption: EGFR signaling pathway and the antagonistic action of a-TGF (34-43).

Caption: Experimental workflow for the in vivo MNNG-induced gastric carcinogenesis study.

Conclusion

The available literature indicates that a-TGF (34-43) is a promising antagonistic peptide of the EGFR signaling pathway in rats. Its ability to inhibit EGF-induced mitogenesis and suppress the development of gastric cancer in a preclinical model highlights its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties and clinical applications of this peptide. Future research should focus on elucidating the precise molecular interactions with the EGFR, exploring its efficacy in other cancer models, and conducting pharmacokinetic and toxicological studies to assess its drug-like properties.

References

- 1. The effect of antioxidants on MNNG-induced stomach carcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of a-TGF (34-43) in Rat Cell Proliferation: An Antagonist in Carcinogenesis

For Immediate Release

This technical guide delves into the current understanding of the rat transforming growth factor-alpha fragment, a-TGF (34-43), and its impact on cellular proliferation. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying biological processes.

Core Findings: Inhibition of Proliferation in a Carcinogenesis Model

The peptide fragment a-TGF (34-43) has been identified as an antagonist of Transforming Growth Factor-alpha (TGF-α) and, by extension, Epidermal Growth Factor (EGF)-induced mitogenesis.[1][2] Its most profound effects have been documented in a rat model of gastric carcinogenesis, where it demonstrates significant anti-proliferative activity.

A key study investigated the long-term administration of a-TGF (34-43) on gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Wistar rats.[3][4] The findings indicate that a-TGF (34-43) inhibits gastric carcinogenesis by decreasing cell proliferation and TGF-α immunoreactivity, while simultaneously inducing apoptosis.[3][4]

Quantitative Data Summary

The anti-proliferative effect of a-TGF (34-43) was quantified by measuring the bromodeoxyuridine (BrdU) labelling index in the antral mucosa and gastric cancers of the treated rats.[3]

| Treatment Group | Dose (µg/kg body weight) | BrdU Labelling Index (%) in Antral Mucosa (Mean ± SD) | BrdU Labelling Index (%) in Gastric Cancers (Mean ± SD) |

| Control (MNNG alone) | - | 18.5 ± 2.1 | 25.4 ± 3.2 |

| a-TGF (34-43) | 10 | 12.3 ± 1.8 | 18.7 ± 2.5 |

| a-TGF (34-43) | 20 | 10.1 ± 1.5 | 16.5 ± 2.1 |

| *Statistically significant decrease compared to the control group. |

Experimental Protocols

The following section details the likely methodologies employed in the key studies investigating the effect of a-TGF (34-43) on rat cell proliferation.

In Vivo Gastric Carcinogenesis Model

-

Animal Model: Male Wistar rats are used.

-

Carcinogen Induction: Gastric carcinogenesis is induced by the administration of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in drinking water.

-

Treatment: Following the period of MNNG treatment, rats receive intraperitoneal injections of a-TGF (34-43) at doses of 10 or 20 µg/kg body weight, typically every other day for a prolonged period (e.g., 27 weeks).[3] A control group receives the vehicle solution.

-

Tissue Collection: At the end of the experimental period, the stomachs are removed, and tissue samples from the antral mucosa and any developed gastric cancers are collected.

-

Proliferation Analysis: The proliferative activity in the collected tissues is assessed using Bromodeoxyuridine (BrdU) labelling.

Bromodeoxyuridine (BrdU) Labelling and Immunohistochemistry

This assay identifies cells undergoing DNA synthesis, a key phase of the cell cycle.

-

BrdU Administration: One hour before sacrifice, rats are injected intraperitoneally with BrdU (e.g., 50 mg/kg body weight). BrdU is a synthetic nucleoside that is an analogue of thymidine and is incorporated into newly synthesized DNA.

-

Tissue Processing: Stomach tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Immunohistochemistry:

-

Sections are deparaffinized and rehydrated.

-

DNA is denatured (e.g., with 2N HCl) to expose the incorporated BrdU.

-

Sections are incubated with a primary monoclonal antibody against BrdU.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

The signal is visualized using a chromogenic substrate (e.g., diaminobenzidine), resulting in a colored precipitate in the nuclei of proliferating cells.

-

-

Quantification: The BrdU labelling index is calculated as the percentage of BrdU-positive cells among the total number of cells counted in a defined area.

Signaling Pathways and Mechanisms of Action

a-TGF (34-43) is a fragment of TGF-α.[1] Full-length TGF-α is a ligand for the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation, survival, and differentiation.[5] The antagonistic action of a-TGF (34-43) is believed to stem from its ability to interfere with this interaction.

Caption: Antagonistic action of a-TGF (34-43) on the EGFR signaling pathway.

The diagram above illustrates the proposed mechanism. Under normal conditions, TGF-α binds to and activates EGFR, leading to a downstream signaling cascade that promotes cell proliferation. a-TGF (34-43) is thought to compete with TGF-α for binding to EGFR or otherwise prevent its activation, thereby inhibiting the pro-proliferative signal.

Experimental Workflow for Assessing Proliferation

The general workflow for investigating the effect of a-TGF (34-43) on cell proliferation in vitro would follow a logical sequence of steps.

Caption: A typical in vitro experimental workflow for studying cell proliferation.

Context-Dependent Effects

It is crucial to note that the effects of a-TGF (34-43) may be context- and cell-type-dependent. While it acts as an inhibitor in the rat gastric cancer model, a modified version, N-acetyl-TGF alpha (34-43) methyl ester, has been shown to block EGF-induced proliferation changes in rat pituitary cells but was found to be mitogenic on its own in GH3 pituitary tumor cells.[2] This highlights the necessity for empirical validation in each biological system of interest.

Conclusion

The available evidence strongly supports the role of a-TGF (34-43) as an inhibitor of cell proliferation in the context of rat gastric carcinogenesis. Its mechanism is likely rooted in the antagonism of the EGFR signaling pathway. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of this and related peptides. Future research should aim to further elucidate the precise molecular interactions and explore its efficacy in other models of hyperproliferation.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Modulation of epidermal growth factor receptor binding and action by N-acetyl-TGF alpha (34-43) methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition by transforming growth factor (34-43)-alpha, a TGF-alpha antagonist, of gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Unraveling the Receptor Interactions of a-TGF (34-43) in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding properties of the rat transforming growth factor-alpha fragment, a-TGF (34-43). This peptide, corresponding to the third disulfide loop of rat TGF-alpha, has been identified as a modulator of the epidermal growth factor receptor (EGFR). This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Findings: Receptor Binding Affinity of a-TGF (34-43)

The available data indicates that the synthetic decapeptide a-TGF (34-43) exhibits a low affinity for the epidermal growth factor receptor (EGFR). Its interaction is significantly weaker than that of the native ligands, TGF-alpha and epidermal growth factor (EGF).

One study highlighted that the unmodified synthetic decapeptide showed minimal affinity for EGF receptors on human A431 cells. However, by blocking the peptide's ends (N-acetylation and C-terminal methyl esterification), the affinity was enhanced approximately 100-fold. Despite this increase, the binding affinity of the modified peptide was still only about 0.2% of that observed for EGF or native TGF-alpha[1]. This suggests that while the 34-43 region is an important contact point for the receptor, it does not encompass the full binding energy of the entire TGF-alpha molecule.

Further research on rat anterior pituitary cells demonstrated that a modified version of the peptide, N-acetyl-TGF alpha (34-43) methyl ester, at a concentration of 5-10 µM, only partially inhibited the binding of 3 x 10-10 M [125I]EGF[2]. This finding in a rat cell system corroborates the low-affinity antagonist profile of this peptide fragment.

| Compound | Receptor | Cell Line | Relative Binding Affinity | Reference |

| Blocked a-TGF (34-43) | EGF Receptor | Human A431 | ~0.2% of EGF/TGF-alpha | [1] |

| N-acetyl-TGF alpha (34-43) methyl ester | EGF Receptor | Rat Anterior Pituitary | Partial inhibition at 5-10 µM | [2] |

Experimental Protocols: Receptor Binding Assay

The following section outlines a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of a-TGF (34-43) for the rat EGF receptor. This protocol is a composite based on standard methodologies in the field[3][4][5][6][7].

Objective: To quantify the binding affinity (Ki) of a-TGF (34-43) for the rat EGF receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Culture: Rat-derived cell line known to express EGFR (e.g., rat pituitary cells, NRK-52E cells).

-

Radioligand: 125I-labeled EGF or 125I-labeled TGF-alpha.

-

Competitors: Unlabeled a-TGF (34-43) peptide, unlabeled EGF, and unlabeled TGF-alpha.

-

Buffers:

-